molecular formula C8H8ClNO3 B6244142 4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid CAS No. 1784408-49-6

4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid

Cat. No.: B6244142
CAS No.: 1784408-49-6
M. Wt: 201.61 g/mol
InChI Key: MAMJSGMFWJMVMI-UHFFFAOYSA-N
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Description

4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 3-methoxy-6-methylpyridine, followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the carboxylic acid group efficiently .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-hydroxy-3-methoxy-6-methylpyridine-2-carboxylic acid.

    Reduction: 4-chloro-3-methoxy-6-methylpyridine-2-methanol.

    Substitution: 4-amino-3-methoxy-6-methylpyridine-2-carboxylic acid (when using amines).

Scientific Research Applications

4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups can influence its behavior in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

1784408-49-6

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H8ClNO3/c1-4-3-5(9)7(13-2)6(10-4)8(11)12/h3H,1-2H3,(H,11,12)

InChI Key

MAMJSGMFWJMVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C(=O)O)OC)Cl

Purity

95

Origin of Product

United States

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